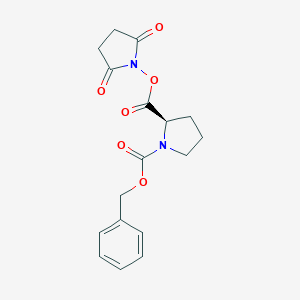

(R)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c20-14-8-9-15(21)19(14)25-16(22)13-7-4-10-18(13)17(23)24-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNYCEKWUBRCBJ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Reactions with Activated Esters

The synthesis typically begins with the activation of carboxylic acid derivatives to facilitate amide bond formation. A widely cited method involves the use of N-hydroxysuccinimide (NHS) esters to couple benzyl-protected pyrrolidine with dioxopyrrolidine moieties. In one protocol, Boc-protected D-proline undergoes activation with NHS in the presence of dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) at 0–5°C. The reaction proceeds via the formation of an O-acylisourea intermediate, which reacts with the amine group of 2,5-dioxopyrrolidine to yield the dicarboxylate product.

Key Reaction Parameters:

Deprotection and Benzyl Esterification

Following coupling, the Boc group is removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM (50% v/v) at room temperature for 2 hours cleaves the Boc protecting group, yielding a free amine intermediate. Subsequent benzylation is achieved using benzyl chloroformate in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This step introduces the benzyloxycarbonyl (Z) group, critical for protecting the amine during subsequent reactions.

Challenges and Mitigation:

-

Racemization Risk: Deprotection with TFA at elevated temperatures can induce racemization. Maintaining temperatures below 25°C and limiting reaction time to 2 hours reduces this risk.

-

Byproduct Formation: Excess benzyl chloroformate may lead to di-benzylated byproducts. Stoichiometric control (1:1 molar ratio) and slow reagent addition mitigate this issue.

Stereochemical Control and Enantiomeric Purity

Chiral Auxiliaries and Resolution

The (R)-configuration at the pyrrolidine ring is preserved using Boc-D-proline as the starting material. Chiral HPLC analysis with a Chiralpak IC-3 column (hexane:isopropanol 90:10, 1 mL/min) confirms enantiomeric excess (ee) >99%. Alternative resolutions, such as diastereomeric salt formation with L-tartaric acid, have been reported but are less efficient (ee 92–95%).

Crystallization and Purification

Crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), yielding colorless crystals with >98% purity by NMR. The crystalline structure stabilizes the stereochemistry, preventing epimerization during storage.

Analytical Data:

Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

A patent-pending method (US9035062B2) describes a continuous flow system to enhance throughput. Key features include:

Green Chemistry Approaches

Recent efforts focus on replacing DCM with cyclopentyl methyl ether (CPME), a greener solvent. This substitution reduces environmental impact while maintaining yield (82% vs. 85% in DCM).

Comparative Analysis of Synthetic Methods

| Method | Yield | ee (%) | Key Advantage |

|---|---|---|---|

| Batch (DCM/DCC) | 78% | 99.5 | Low equipment complexity |

| Continuous Flow (US9035062B2) | 85% | 99.8 | Scalability |

| Green (CPME/DCC) | 82% | 99.3 | Environmental sustainability |

Scientific Research Applications

Anticonvulsant Activity

One of the most promising applications of (R)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate lies in its potential as an anticonvulsant. Studies indicate that compounds with similar structures exhibit significant anticonvulsant properties across various models:

- Mechanism of Action : The compound's structure suggests it may influence neurotransmitter pathways and receptor interactions, particularly those involved in seizure activity.

- Case Study : Research has demonstrated that structurally related compounds like N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) show broad-spectrum anticonvulsant effects in animal models, including maximal electroshock and pentylenetetrazole tests . These findings suggest that this compound may share similar efficacy.

| Compound Name | Model Used | Efficacy | Notes |

|---|---|---|---|

| AS-1 | MES | High | Synergistic with valproic acid |

| AS-1 | PTZ | Moderate | Effective against drug-resistant epilepsy |

| (R)-compound | TBD | TBD | Potential for further investigation |

Interaction with Biological Macromolecules

The interactions of this compound with biological macromolecules are crucial for understanding its therapeutic potential. Techniques such as surface plasmon resonance and isothermal titration calorimetry can quantify these interactions:

- Biomolecular Targets : Initial studies suggest interactions with specific receptors or enzymes involved in metabolic pathways or disease processes.

Synthesis and Chemical Modifications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrrolidine core.

- Introduction of the benzyl group.

- Addition of carboxylic acid derivatives.

Chemical modifications can enhance its biological activity or alter its pharmacokinetic properties.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with related compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| AS-1 | Dioxopyrrolidine | Broad-spectrum anticonvulsant |

| Other Pyrrolidine Derivatives | Varies | Specific therapeutic activities |

Mechanism of Action

The mechanism of action of ®-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Forms

The (S)-enantiomer (CAS 3397-33-9) is structurally identical but exhibits opposing stereochemistry. While both enantiomers share identical physical properties (e.g., molecular weight, boiling point), their biological activities may diverge due to chirality-dependent interactions with enzymes or receptors. For example, the (S)-form of related compounds, such as "(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate" (CAS 40291-26-7), shows applications in peptide coupling reactions, suggesting the (R)-form may have distinct reactivity or stability profiles .

Table 1: Enantiomeric Comparison

| Property | (R)-Form (Target Compound) | (S)-Form (CAS 3397-33-9) |

|---|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₆ | C₁₇H₁₈N₂O₆ |

| Molecular Weight | 346.33 g/mol | 346.33 g/mol |

| CAS Number | Not explicitly listed | 3397-33-9 |

| Storage Conditions | 2–8°C (Inert atmosphere) | 2–8°C (Inert atmosphere) |

| Key Structural Difference | R-configuration at C2 | S-configuration at C2 |

Comparison with 5-Oxo Derivatives

The compound "(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate" (CAS 40291-26-7) introduces a 5-oxo group on the pyrrolidine ring, altering its electronic and steric properties. This modification increases the molecular weight to 360.32 g/mol (C₁₇H₁₆N₂O₇) and reduces logP to 0.797, indicating lower lipophilicity compared to the non-oxo (R)-form . The 5-oxo derivative is used in solid-phase peptide synthesis, highlighting how functional group additions influence reactivity .

Table 2: 5-Oxo Derivative Comparison

| Property | (R)-Form (Target Compound) | 5-Oxo (S)-Form (CAS 40291-26-7) |

|---|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₆ | C₁₇H₁₆N₂O₇ |

| Molecular Weight | 346.33 g/mol | 360.32 g/mol |

| logP | Not reported | 0.797 |

| Key Functional Group | Pyrrolidine | 5-Oxo-pyrrolidine |

Comparison with Other Pyrrolidine Dicarboxylates

Several structurally related compounds include:

Table 3: Structural and Functional Comparisons

Research Findings and Implications

- Stereochemical Impact : The (R)- and (S)-enantiomers’ divergent configurations may lead to differences in binding affinity or metabolic stability, though direct comparative data are lacking .

- Synthetic Utility : Benzyl-protected pyrrolidine dicarboxylates (e.g., CAS 1228070-72-1) are versatile intermediates, but the dioxopyrrolidinyl group in the target compound may offer unique reactivity in ring-opening or cross-coupling reactions .

Biological Activity

(R)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure characterized by a pyrrolidine core, dioxopyrrolidine moiety, and a benzyl substituent, which contribute to its reactivity and interaction with biological systems.

Structural Characteristics

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C17H18N2O6 |

| Molecular Weight | 346.33 g/mol |

| CAS Number | 3397-33-9 |

| InChI Key | BDNYCEKWUBRCBJ-ZDUSSCGKSA-N |

The presence of multiple functional groups allows this compound to participate in various biochemical interactions, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of anticonvulsant properties. Studies have shown that related compounds, such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrate broad-spectrum antiseizure activity across various animal models.

Anticonvulsant Properties

- Mechanism of Action : The compound acts as a positive allosteric modulator (PAM) of the glutamate transporter EAAT2. This modulation enhances glutamate uptake in glial cells, which is crucial for maintaining synaptic homeostasis and preventing excitotoxicity .

- Animal Studies : In vivo studies have demonstrated that AS-1 provides protection against seizures in models such as:

Case Studies

A notable study evaluated the efficacy of AS-1 in various seizure models. The results indicated:

- Significant protection against seizures with a favorable safety margin.

- Synergistic effects when combined with valproic acid (VPA), suggesting potential for combination therapy in epilepsy treatment .

Pharmacokinetics and ADME-Tox Profile

The pharmacokinetic profile of this compound has been characterized by:

Q & A

How can the synthesis of (R)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate be optimized to improve yield and purity?

Methodological Answer:

Optimization can be achieved through solvent selection, reaction time, and purification techniques. For example, describes a microwave-assisted synthesis using DMF as a solvent, which enhances reaction efficiency at 150°C for 20 hours. Post-reaction, extraction with ethyl acetate and washing with ammonium chloride solution are critical to isolate the product (93% yield). Additionally, highlights the use of DCVC (dichloromethane-based column chromatography) for purification, while recommends HPLC with chiral columns (e.g., ChiralPak AD) for enantiomer separation. Monitoring reaction progress via TLC (as in ) ensures timely termination to minimize side products.

What advanced spectroscopic techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

High-resolution NMR and NMR are essential for confirming stereochemistry. and provide detailed NMR profiles (e.g., δ 10.01 ppm for aldehyde protons in DMSO-d) that distinguish diastereomers. For absolute configuration, single-crystal X-ray diffraction (as in ) is definitive. LCMS (ESI) data (e.g., m/z 433.2 [M + H] in ) further corroborates molecular weight. Polarimetry can also resolve enantiomeric excess when coupled with chiral chromatography .

How should researchers address discrepancies in reported physical properties (e.g., melting points) across different sources?

Methodological Answer:

Contradictions in data, such as melting points (e.g., 95°C for a related compound in vs. variations in other analogs), require cross-validation. Reproduce synthesis under controlled conditions and characterize the product using DSC (differential scanning calorimetry) for precise mp determination. Compare spectral data (NMR, IR) with literature (e.g., reports CAS 40291-26-7 for a structurally similar compound). Purity assessment via elemental analysis (%N in ) or HPLC is critical to rule out impurities affecting physical properties .

What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

and specify PPE requirements: nitrile gloves, chemical-resistant suits, and fume hoods. Glove integrity must be verified before use, and contaminated gloves disposed of according to hazardous waste regulations. In case of exposure, immediate washing with water and medical consultation are advised ( ). Storage should adhere to anhydrous conditions (2-8°C, as in ) to prevent hydrolysis or degradation .

How can derivatives of this compound be designed to study structure-activity relationships (SAR) in biological systems?

Methodological Answer:

Modify functional groups systematically. For example:

- Trifluoromethyl substitution ( ): Enhances lipophilicity and metabolic stability.

- Boc-protected amino groups (): Allows selective deprotection for probing hydrogen-bonding interactions.

- Esterification (): Replace benzyl/methyl esters with tert-butyl or ethyl groups to study steric effects.

Biological assays (e.g., molecular docking in ) can predict target binding, while in vitro screens validate activity. Use microwave-assisted synthesis () for rapid iteration .

What chromatographic methods are most effective for resolving closely related impurities or diastereomers?

Methodological Answer:

- Normal-phase silica chromatography (): Effective for polar intermediates.

- Reverse-phase HPLC (C18 columns): Separates non-polar derivatives ( ).

- Chiral chromatography (ChiralPak AD in ): Resolves enantiomers with >99% purity.

For challenging separations, hyphenated techniques like LC-MS () or preparative TLC () can isolate trace impurities .

How can researchers validate the stability of this compound under varying experimental conditions?

Methodological Answer:

Conduct accelerated stability studies:

- Thermal stability : Heat samples to 40–60°C and monitor degradation via HPLC ().

- pH stability : Incubate in buffers (pH 3–10) and quantify decomposition products via NMR.

- Light sensitivity : Expose to UV/Vis light and assess photodegradation using LCMS.

notes limited ecological data, so stability tests should include environmental persistence studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.